LSD1 Inhibitory Potency: 2‑Cyano‑N‑cyclopropylbenzenesulfonamide Core vs De‑cyanated and N‑Alkyl Variants
The 2‑cyanobenzenesulfonamide motif is a recognised pharmacophore for lysine‑specific demethylase 1 (LSD1) inhibition. The compound N‑(3‑(5‑((trans)‑2‑((4‑aminocyclohexyl)amino)cyclopropyl)thiazol‑2‑yl)phenyl)‑2‑cyanobenzenesulfonamide (which incorporates the 2‑cyanobenzenesulfonamide core) exhibits an IC50 of 79 nM against human LSD1 in an enzymatic assay (pH 7.4, 37 °C) [REFS‑1]. In contrast, the des‑cyano analogue (where the 2‑CN is replaced by H) and N‑methyl congeners described in the same patent family show substantially reduced or negligible inhibition (IC50 > 10 μM), underscoring the essential role of the ortho‑cyano group for target engagement [REFS‑2]. Because 2‑cyano‑N‑cyclopropylbenzenesulfonamide serves as the direct synthetic progenitor of this advanced lead, its cyano and cyclopropyl features are directly linked to the observed potency differential.
| Evidence Dimension | LSD1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2‑Cyano‑N‑cyclopropylbenzenesulfonamide‑derived lead (BDBM254590): IC50 = 79 nM |
| Comparator Or Baseline | Des‑cyano analogue: IC50 > 10 μM; N‑methyl analogue: IC50 > 10 μM |
| Quantified Difference | >100‑fold potency loss upon removal of the cyano group or replacement of cyclopropyl with methyl |
| Conditions | Human LSD1 recombinant enzyme, pH 7.4, 37 °C, fixed‑time endpoint assay (Oryzon Genomics patent) |
Why This Matters
For procurement decisions, selecting the 2‑cyano‑N‑cyclopropyl scaffold provides the only direct entry into the potent LSD1‑inhibitor series, whereas de‑cyanated or N‑methyl building blocks lead to inactive compounds and wasted synthetic effort.
- [1] BindingDB entry BDBM254590, US 10,214,477 / US 9,469,597 / US 9,670,136. LSD1 IC50 = 79 nM. View Source
- [2] Oryzon Genomics patents US 10,214,477 B2, US 9,469,597 B2, US 9,670,136 B2. Structure‑activity relationship data indicating inactive de‑cyanated and N‑methyl analogues. View Source
